

Spectroscopic Data for 1-Benzyl-3-phenylpiperazine: A Comprehensive Analysis

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Compound of Interest

Compound Name: 1-Benzyl-3-phenylpiperazine

Cat. No.: B1287912

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Despite extensive searches for spectroscopic data (^1H NMR, ^{13}C NMR, IR, and MS) and detailed experimental protocols for **1-Benzyl-3-phenylpiperazine**, publicly available information is scarce. No specific experimental data or detailed research papers outlining the synthesis and characterization of this compound could be located.

This guide aims to provide a framework for the type of data and experimental details that would be expected in a comprehensive technical paper on this topic. However, due to the lack of specific data for **1-Benzyl-3-phenylpiperazine**, the following sections are presented as a template, illustrating the expected format and content based on general laboratory practices for the characterization of organic compounds.

Data Presentation

In a typical research context, the spectroscopic data for **1-Benzyl-3-phenylpiperazine** would be summarized in clear, structured tables for easy reference and comparison.

Table 1: ^1H NMR Spectroscopic Data for **1-Benzyl-3-phenylpiperazine** (Anticipated)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
Data Not Available				

Table 2: ^{13}C NMR Spectroscopic Data for **1-Benzyl-3-phenylpiperazine** (Anticipated)

Chemical Shift (δ , ppm)	Assignment
Data Not Available	

Table 3: IR Spectroscopic Data for **1-Benzyl-3-phenylpiperazine** (Anticipated)

Wavenumber (cm^{-1})	Intensity	Assignment
Data Not Available		

Table 4: Mass Spectrometry Data for **1-Benzyl-3-phenylpiperazine** (Anticipated)

m/z	Relative Intensity (%)	Assignment
Data Not Available		

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for the spectroscopic techniques mentioned.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **1-Benzyl-3-phenylpiperazine** (typically 5-10 mg) would be prepared in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) and transferred to an NMR tube. ^1H and ^{13}C NMR spectra would be recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ^1H). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

The IR spectrum of **1-Benzyl-3-phenylpiperazine** could be obtained using a Fourier-transform infrared (FTIR) spectrometer. For a solid sample, a KBr pellet would be prepared by grinding a small amount of the compound with potassium bromide and pressing the mixture into a thin disk. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance

(ATR) accessory. The data would be presented as a plot of transmittance (%) versus wavenumber (cm^{-1}).

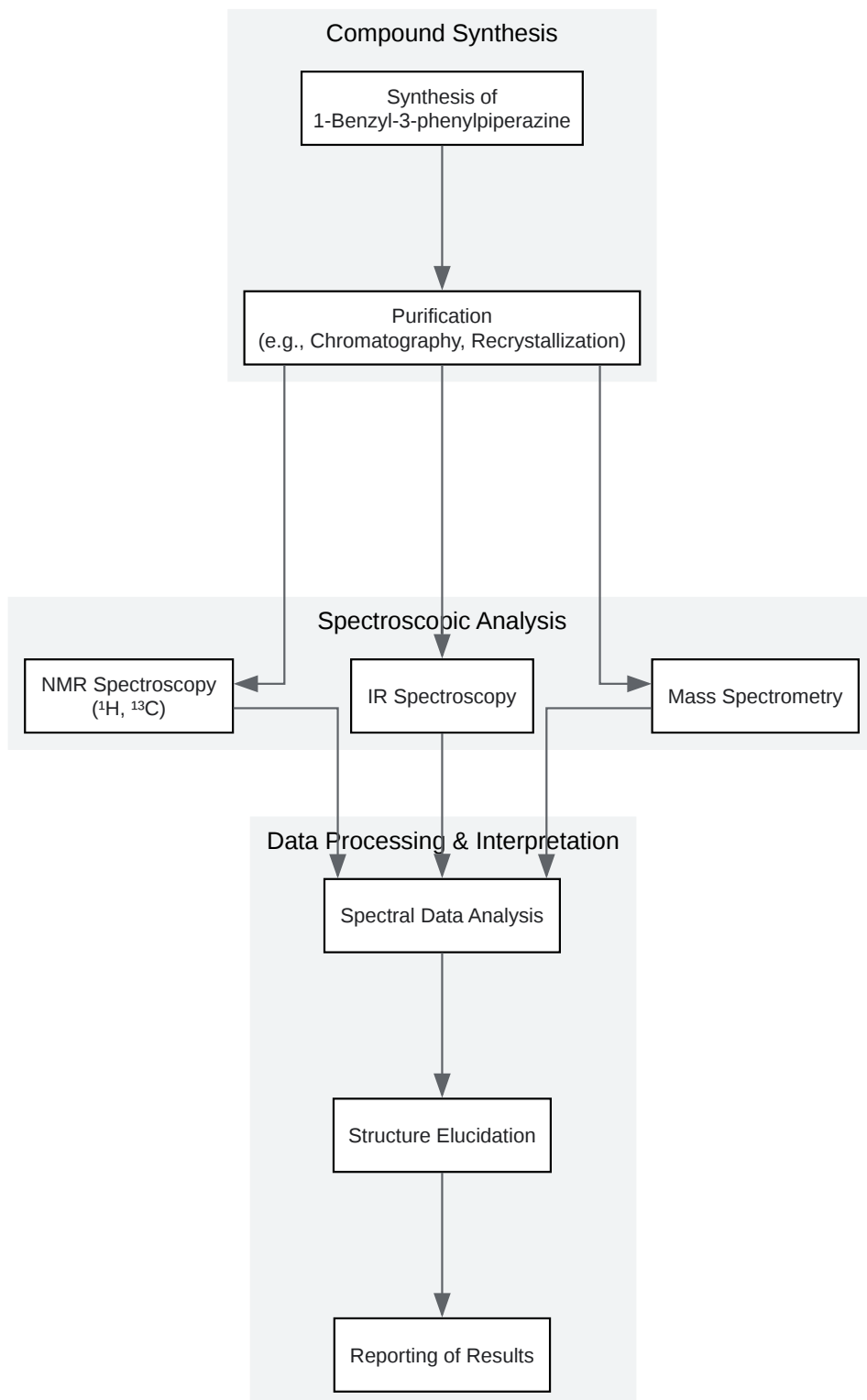
Mass Spectrometry (MS)

The mass spectrum of **1-Benzyl-3-phenylpiperazine** would be acquired using a mass spectrometer, with a technique such as electrospray ionization (ESI) or electron impact (EI). The sample would be introduced into the instrument, ionized, and the mass-to-charge ratio (m/z) of the resulting ions detected. The data would be presented as a plot of relative intensity versus m/z .

Visualization of Experimental Workflow

A logical workflow for the spectroscopic analysis of a synthesized compound like **1-Benzyl-3-phenylpiperazine** can be visualized. This diagram illustrates the general steps from sample preparation to data analysis.

General Workflow for Spectroscopic Analysis

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